molecular formula C12H14ClNS B1518747 4-(Thien-2-ylmethyl)benzylamine hydrochloride CAS No. 1112459-82-1

4-(Thien-2-ylmethyl)benzylamine hydrochloride

Cat. No.: B1518747
CAS No.: 1112459-82-1
M. Wt: 239.76 g/mol
InChI Key: BRDMSBXGZSSVJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Thien-2-ylmethyl)benzylamine hydrochloride is a laboratory chemical . It is not intended for human or veterinary use, but for research purposes only.


Molecular Structure Analysis

The molecular formula of this compound is C12H14ClNS . Its molecular weight is 239.761 g/mol . The IUPAC name is [4-(thiophen-2-ylmethyl)phenyl]methanamine;hydrochloride . The structure can be represented by the SMILES string: C1=CSC(=C1)CC2=CC=C(C=C2)CN.Cl .

Scientific Research Applications

Environmental Monitoring

  • Wastewater-Based Epidemiology for Illicit Drug Monitoring
    • Research utilizing benzylamine derivatives for environmental monitoring, particularly in wastewater-based epidemiology, has demonstrated their application in tracking population-level consumption of illicit drugs. This method involves the analysis of wastewater to identify and quantify drug metabolites, offering a non-invasive way to monitor public health and drug use trends. The study by Béen et al. (2014) utilized benzylamine derivatives as markers to understand the consumption patterns of drugs like cocaine and MDMA, highlighting the utility of such compounds in environmental science and public health surveillance [Béen et al., 2014].

Pharmacokinetics and Drug Metabolism

  • MDMA Pharmacokinetics and Metabolism

    • De la Torre et al. (2000) investigated the pharmacokinetics of MDMA (commonly known as ecstasy), a compound structurally related to benzylamine derivatives. The study focused on MDMA's metabolism in humans, revealing complex pharmacokinetics that include non-linear dynamics. Such research underscores the importance of understanding the metabolic pathways and pharmacokinetic profiles of chemical compounds for their safe and effective therapeutic use [De la Torre et al., 2000].
  • Cancer Research and Arylamines Exposure

    • Vineis (1994) explored the epidemiological association between occupational exposure to arylamines, such as benzidine (structurally related to benzylamine derivatives), and the elevated risks of bladder cancer. This study illustrates the critical need for research on the health implications of chemical exposure, contributing to occupational safety and cancer prevention strategies [Vineis, 1994].

Safety and Hazards

4-(Thien-2-ylmethyl)benzylamine hydrochloride is considered hazardous. It may cause respiratory irritation, skin irritation, and serious eye irritation. It is harmful if swallowed or in contact with skin . Safety measures include wearing protective gloves, clothing, and eye/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Properties

IUPAC Name

[4-(thiophen-2-ylmethyl)phenyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NS.ClH/c13-9-11-5-3-10(4-6-11)8-12-2-1-7-14-12;/h1-7H,8-9,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRDMSBXGZSSVJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CC2=CC=C(C=C2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30656438
Record name 1-{4-[(Thiophen-2-yl)methyl]phenyl}methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30656438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1112459-82-1
Record name 1-{4-[(Thiophen-2-yl)methyl]phenyl}methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30656438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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